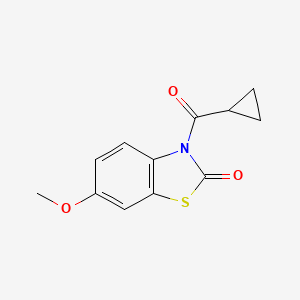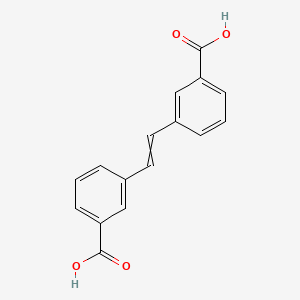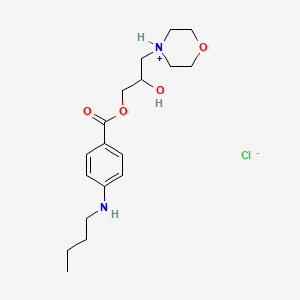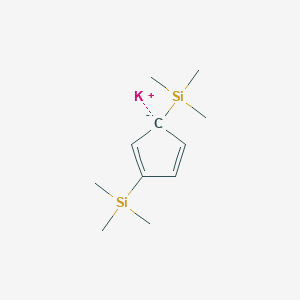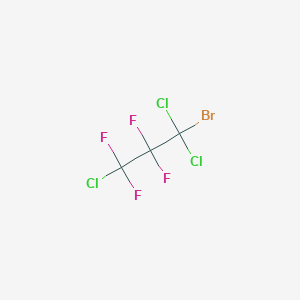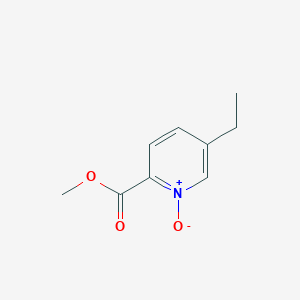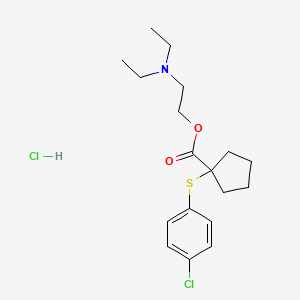
Cyclopentanecarboxylic acid, 1-((p-chlorophenyl)thio)-, 2-(diethylamino)ethyl ester, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentanecarboxylic acid, 1-((p-chlorophenyl)thio)-, 2-(diethylamino)ethyl ester, hydrochloride is a complex organic compound with a unique structure that combines a cyclopentane ring, a chlorophenyl group, and a diethylaminoethyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanecarboxylic acid, 1-((p-chlorophenyl)thio)-, 2-(diethylamino)ethyl ester, hydrochloride typically involves multiple steps. One common method starts with the preparation of the cyclopentanecarboxylic acid derivative, followed by the introduction of the p-chlorophenylthio group through a nucleophilic substitution reaction. The final step involves esterification with 2-(diethylamino)ethanol in the presence of a suitable catalyst, such as hydrochloric acid, to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as chromatography and spectroscopy, are employed to verify the compound’s structure and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentanecarboxylic acid, 1-((p-chlorophenyl)thio)-, 2-(diethylamino)ethyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Cyclopentanecarboxylic acid, 1-((p-chlorophenyl)thio)-, 2-(diethylamino)ethyl ester, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Cyclopentanecarboxylic acid, 1-((p-chlorophenyl)thio)-, 2-(diethylamino)ethyl ester, hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentanecarboxylic acid derivatives: These compounds share the cyclopentane ring structure but differ in their functional groups.
Chlorophenylthio compounds: These compounds contain the chlorophenylthio group but may have different core structures.
Diethylaminoethyl esters: These esters have the diethylaminoethyl group but vary in their acid components.
Uniqueness
Cyclopentanecarboxylic acid, 1-((p-chlorophenyl)thio)-, 2-(diethylamino)ethyl ester, hydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties
Eigenschaften
CAS-Nummer |
101330-10-3 |
|---|---|
Molekularformel |
C18H27Cl2NO2S |
Molekulargewicht |
392.4 g/mol |
IUPAC-Name |
2-(diethylamino)ethyl 1-(4-chlorophenyl)sulfanylcyclopentane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C18H26ClNO2S.ClH/c1-3-20(4-2)13-14-22-17(21)18(11-5-6-12-18)23-16-9-7-15(19)8-10-16;/h7-10H,3-6,11-14H2,1-2H3;1H |
InChI-Schlüssel |
OQZLNNXLBQYXPT-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOC(=O)C1(CCCC1)SC2=CC=C(C=C2)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


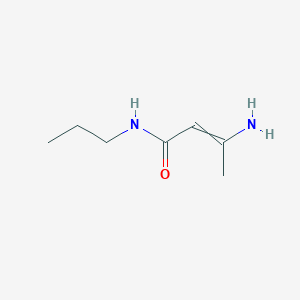
![5-[[(5,6,7,8-Tetrahydro-2-naphthalenyl)oxy]methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14325930.png)
![4-[10-(4-Hexylphenyl)anthracen-9-YL]phenol](/img/structure/B14325932.png)
![[2-Amino-4-(dimethylamino)phenyl][4-(dimethylamino)phenyl]methanone](/img/structure/B14325942.png)
![(NZ)-N-[(5E)-5-hydroxyimino-2,2,4,4-tetramethylcyclopentylidene]hydroxylamine](/img/structure/B14325951.png)
![2-[(1-Methyl-2-phenyl-1H-indol-3-yl)sulfanyl]-1,3-benzothiazole](/img/structure/B14325954.png)
